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Compound of Interest |

3-amino-N-

Compound Name: cyclopropylcyclohexane-1-
carboxamide

CAS No.: 1016703-89-1

Cat. No.: B2998998

3-Amino-N-cyclopropylcyclohexane-1-carboxamide:
A Critical Pharmacophore Scaffold[1]
Part 1: Executive Summary & Strategic Utility

CAS 1016703-89-1, chemically identified as 3-Amino-N-cyclopropylcyclohexane-1-
carboxamide, represents a high-value chiral building block in modern medicinal chemistry.
Unlike simple aliphatic amines, this compound offers a conformationally restricted cyclohexane
scaffold that positions the amino and amide functionalities in a specific spatial arrangement.
This structural rigidity is pivotal for optimizing ligand-protein binding interactions, particularly in
the development of Janus Kinase (JAK) inhibitors, GPCR antagonists (such as CCR2), and
epigenetic modulators (e.g., LSD1/KDM1A inhibitors).

The compound serves as a "linker-pharmacophore,” bridging the gap between a solvent-
exposed solubilizing group (the cyclopropyl amide) and a deep-pocket binding motif (via the
primary amine). Its amphiphilic nature (LogP ~0.78) and hydrogen-bonding potential (2 donors,
2 acceptors) make it an ideal candidate for fragment-based drug discovery (FBDD) and lead
optimization to improve oral bioavailability and metabolic stability.
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Part 2: Chemical Identity & Physicochemical Profiling

2.1 Core ldentification

Parameter

Technical Specification

CAS Number

1016703-89-1

IUPAC Name

3-Amino-N-cyclopropylcyclohexane-1-

carboxamide

Molecular Formula C10H18N20

Molecular Weight 182.26 g/mol

SMILES O=C(NC1CC1)C2CC(N)CcC2

InChi Key Generated upon specific stereoisomer

confirmation

Structural Class

Cyclohexane-1,3-diamine derivative;

Cyclopropylcarboxamide

2.2 Physicochemical Properties (Experimental & Predicted)

© 2026 BenchChem. All rights reserved.

2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2998998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Context for Drug Design

Ideal for CNS and peripheral
LogP 0.78£0.2 penetration; falls within
Lipinski's Rule of 5.

Indicates good membrane

TPSA 55.12 A2 -

permeability (<140 A2).

Highly basic; likely protonated
pKa (Base) ~9.8 (Amine) at physiological pH, aiding

solubility.

Primary amine (-NHz2) and
H-Bond Donors 2 _

Amide (-NH-).

Carbonyl oxygen and Amine
H-Bond Acceptors 2 _

nitrogen.

. ) Facilitates facile coupling

Solubility High (DMSO, MeOH)

reactions in organic synthesis.

Part 3: Synthesis & Manufacturing Protocols

The synthesis of CAS 1016703-89-1 requires precise stereochemical control, particularly if the
target application demands a specific cis or trans relationship between the C1-carboxamide
and C3-amine.

3.1 Retrosynthetic Analysis (Pathway Diagram)

The following Graphviz diagram illustrates the logical disconnection approach for synthesizing
CAS 1016703-89-1 from commercially available precursors.
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1. Hydrogenation (Rh/C)
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(CAS 1016703-89-1)

Click to download full resolution via product page

Caption: Retrosynthetic disconnection showing two viable routes: Nitro-reduction (Route A) and
Boc-protected Amino-acid coupling (Route B).

3.2 Detailed Experimental Protocol (Route B: Boc-Protection
Strategy)

This protocol ensures high purity and stereochemical integrity.

Step 1: Hydrogenation of 3-Aminobenzoic Acid

Reactants: Dissolve 3-aminobenzoic acid (1.0 eq) in acetic acid.

Catalyst: Add 5% Rh/C or PtO2 (catalytic amount).

Condition: Hydrogenate at 50-60 psi Hz at 50°C for 12 hours.

Workup: Filter catalyst; concentrate filtrate to yield 3-aminocyclohexanecarboxylic acid
(mixture of cis/trans).

Step 2: Boc-Protection
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e Setup: Suspend crude amino acid in 1,4-dioxane/water (1:1). Add NaOH (2.0 eq).
e Reaction: Add Bocz20 (1.1 eq) dropwise at 0°C. Warm to RT and stir for 4 hours.

« |solation: Acidify to pH 3 with HCI. Extract with EtOAc. Dry and concentrate to yield 3-(Boc-
amino)cyclohexanecarboxylic acid.

Step 3: Amide Coupling

 Activation: Dissolve Boc-acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir
for 15 min.

o Coupling: Add cyclopropylamine (1.2 eq). Stir at RT for 16 hours.

o Workup: Dilute with water, extract with EtOAc. Wash with LiCl (aq) to remove DMF. Purify via
flash chromatography (Hex/EtOAC) to isolate the Boc-protected intermediate.

Step 4: Deprotection to CAS 1016703-89-1

Reaction: Dissolve intermediate in DCM. Add TFA (20% v/v). Stir for 2 hours.

Neutralization: Concentrate TFA. Redissolve in DCM and wash with sat. NaHCOs.

Final Isolation: Dry organic layer (Na2SOa4) and concentrate.

Yield: Off-white solid or viscous oil.

Part 4: Applications in Drug Discovery

CAS 1016703-89-1 is utilized as a scaffold in several high-value therapeutic areas.

4.1 Target Classes & Mechanisms
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Therapeutic Area Mechanism of Action Role of CAS 1016703-89-1

The amine group mimics the
o lysine substrate of histones;

Oncology KDM1A (LSD1) Inhibition o
the cyclohexane ring fills the

hydrophobic pocket.

The cyclopropyl amide acts as

a solvent-exposed "tail" to
Immunology JAK/STAT Signaling improve solubility and

metabolic stability in JAK

inhibitors.

Provides a rigid spacer

between the basic amine
Inflammation CCR2 Antagonism (interacting with Asp/Glu

residues) and the lipophilic

amide.

4.2 Mechanistic Pathway: KDM1A Inhibition Workflow
The following diagram depicts how a ligand derived from CAS 1016703-89-1 interferes with the

Binding to FAD Blocks Substrate:
Cofactor Domain Demethylation __ _—- | H3K4mel/2

. Inhibitor-LSD1
Competitive Modulates Gene

Inhibition Adduct Expression
Transcriptional
Repression/Activation

Click to download full resolution via product page

LSD1 demethylase cycle.

LSD1/CoREST
Complex

Inhibitor
(Derived from
CAS 1016703-89-1)

Caption: Mechanism of Action for LSD1 inhibitors utilizing the 3-aminocyclohexane scaffold.

Part 5: Safety, Handling, & Quality Control
5.1 GHS Hazard Classification
o Signal Word: DANGER
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e H315: Causes skin irritation.
o H318: Causes serious eye damage (due to the basic amine and amide functionality).

o H335: May cause respiratory irritation.

5.2 Handling Protocol

o PPE: Wear nitrile gloves, safety goggles (or face shield), and a lab coat. Work within a fume
hood.

o Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive
to COz absorption (carbamate formation).

o Spill Cleanup: Neutralize with dilute acetic acid before absorbing with sand/vermiculite.

5.3 Quality Control Specifications
e HPLC Purity: >95% (detect at 210 nm).

e 1H NMR: Must show characteristic cyclopropyl protons (0.4-0.8 ppm) and cyclohexane
multiplets.

e Mass Spec: [M+H]*+ = 183.15.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1.7486-95-5|3-Azatricyclo[4.2.1.02,5]nonan-4-one|BLD Pharm [bldpharm.com]
e 2. chemscene.com [chemscene.com]

e To cite this document: BenchChem. [Technical Monograph: CAS 1016703-89-1].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2998998/docs#technical-monograph-cas-1016703-
89-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

9/9

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2998998?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

